H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH

MSC targeting bone marrow homing peptide ligand specificity

EPLQLKM (E7) offers species-independent MSC specificity, avoiding RGD off-target integrin binding. Validated for BMSC affinity in drug delivery, MRI contrast (Gd-DOTA), stemness-preserving expansion, and graphene edge-selective functionalization. Ideal for regenerative medicine R&D.

Molecular Formula C38H67N9O11S
Molecular Weight 858.1 g/mol
Cat. No. B12402888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH
Molecular FormulaC38H67N9O11S
Molecular Weight858.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N
InChIInChI=1S/C38H67N9O11S/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58)/t23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyBVDVHCOYJRQHOB-BMGWUDNWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH (EPLQLKM): MSC-Specific Heptapeptide for Targeted Delivery and Biomaterial Functionalization


H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH, also designated EM7 or EPLQLKM (E7 peptide), is a linear heptapeptide with the amino acid sequence Glu-Pro-Leu-Gln-Leu-Lys-Met and a molecular weight of 858.06 Da (formula C₃₈H₆₇N₉O₁₁S) . This synthetic peptide functions as a mesenchymal stem cell (MSC)-specific affinity ligand that binds selectively to bone marrow-derived MSCs (BMSCs) . The peptide has been widely adopted as a targeting moiety in drug delivery systems, MRI contrast agent development, and functionalized biomaterial scaffolds for regenerative medicine applications [1].

Why Generic Peptide Substitution Cannot Replicate H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Performance in MSC-Targeted Applications


Substitution of H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH with generic or in-class cell-binding peptides introduces quantifiable performance deficits in MSC-specific applications. Unlike broadly targeting peptides such as RGD (which binds to αvβ3 integrin) , EPLQLKM (E7) exhibits species-independent MSC specificity without the off-target integrin-binding promiscuity that complicates RGD-based systems [1]. Furthermore, the heptapeptide EPLQLKM demonstrates differential binding behavior toward graphene surfaces—binding preferentially to graphene edges—a property not shared by other graphene-binding peptides such as P1 (HSSYWYAFNNKT), which binds to graphene surfaces [2]. These sequence-dependent specificity profiles, combined with the peptide's lack of species restriction in MSC recognition, render generic peptide substitution non-viable for applications requiring selective BMSC recruitment or MSC-affinity biomaterial engineering. The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH vs. Comparator Peptides


Species-Independent MSC Specificity of EPLQLKM (E7) vs. Species-Restricted MSC-Targeting Peptides

EPLQLKM (E7) efficiently interacts specifically with MSCs without any species specificity, a differentiation feature not uniformly present among comparator MSC-targeting peptides. In contrast, the peptide VTAMEPGQ (VQ) is documented as rat mesenchymal stem cell specific only [1]. The broader species applicability of EPLQLKM enables cross-species experimental consistency and translational relevance that species-restricted peptides cannot provide [1].

MSC targeting bone marrow homing peptide ligand specificity

MSC Receptor-Mediated Specificity of EPLQLKM vs. Integrin-Binding RGD Peptide Promiscuity

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH exerts its effects by specifically binding to receptors on mesenchymal stem cells, triggering signaling pathways that influence cell behavior including proliferation, differentiation, and migration . In contrast, RGD peptides function as broad-spectrum integrin-ligand interaction inhibitors that bind preferentially to αvβ3 integrin . RGD's integrin-binding mechanism confers promiscuous binding across multiple cell types, whereas EPLQLKM's receptor-mediated MSC recognition provides enhanced cellular selectivity .

receptor specificity off-target binding MSC homing

Graphene Edge-Selective Binding of EPLQLKM vs. Surface-Binding P1 Peptide

Computational simulation studies have established that peptide P2 (EPLQLKM) and peptide P1 (HSSYWYAFNNKT) bind selectively to graphene edges and graphene surfaces, respectively [1]. This edge-selective binding behavior represents a structurally distinct interaction mode compared to the surface-binding preference of P1, with both peptides modulating mechanical and electronic transport properties of graphene [1]. Additionally, solvated peptide A1 (EPLQLKM) binding to graphene sheets is anchored by three specific residues—(1)E (glutamic acid), (4)Q (glutamine), and (6)K (lysine)—whereas un-solvated peptides exhibit minimal variation in binding among residues [2].

graphene affinity peptide-nanomaterial interaction binding selectivity

Density-Dependent MSC Adhesion Enhancement on E7-Functionalized Substrates

On PEGylated substrates bearing an antifouling PEG layer (average thickness 1.7 nm), E7 (EPLQLKM)-modified substrates demonstrate an improving effect on adhesion and spreading of rat bone marrow-derived mesenchymal stem cells (rBMSCs) that scales with increasing E7 densities [1]. At high E7 densities, rBMSCs exhibit robust proliferation and maintain multilineage differentiation capacity while preserving stem cell phenotypes [1]. Unmodified PEGylated substrates lacking E7 functionalization show negligible MSC adhesion due to antifouling properties [1].

cell adhesion MSC expansion biomaterial functionalization

BMSC-Targeted Nanoparticle Efficacy Enhancement via E7 (EPLQLKM) Functionalization

Functionalization of KGN@PLGA/PDA nanoparticles with the BMSC-targeting peptide E7 (EPLQLKM) confers effective BMSC affinity that enhances the efficacy of inducing cartilage formation both in vitro and in vivo [1]. The E7-conjugated nanoparticles (KGN@PLGA/PDA-PEG-E7) demonstrate enhanced BMSC targeting compared to non-targeted nanoparticles, resulting in improved therapeutic outcomes in osteoarthritis models [1]. This targeting effect is specifically attributed to the E7 peptide's BMSC affinity properties [1].

nanoparticle targeting BMSC affinity drug delivery

High-Value Application Scenarios for H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH in Research and Industrial Development


MSC-Specific MRI Contrast Agent Development via Gd-DOTA-Peptide Conjugation

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH can be conjugated to Gd-DOTA chelates to prepare Gd-DOTA-peptide complexes for MSC-specific magnetic resonance imaging . The peptide's receptor-mediated MSC specificity enables targeted contrast enhancement of MSC populations while minimizing off-target signal, a critical advantage over non-targeted gadolinium-based agents. This application leverages the species-independent MSC recognition property of EPLQLKM [1], allowing cross-species imaging protocol development.

Functionalization of Ex Vivo MSC Expansion Microcarriers

E7 (EPLQLKM) modification of PEGylated substrates and microcarriers enables density-dependent control of MSC adhesion while maintaining stemness during ex vivo expansion . At high E7 densities, substrates support robust rBMSC proliferation and preserve multilineage differentiation potential . This application directly addresses the clinical challenge of low-efficiency MSC expansion with minimal stemness loss, distinguishing E7-functionalized microcarriers from unmodified or RGD-functionalized alternatives that may not provide equivalent stemness preservation profiles.

BMSC-Targeted Nanoparticle Drug Delivery Systems for Bone and Cartilage Therapeutics

E7 (EPLQLKM) functionalization of PLGA/polydopamine core-shell nanoparticles confers effective BMSC affinity, enhancing the delivery of therapeutic agents such as kartogenin (KGN) to BMSCs for cartilage induction . The species-independent MSC recognition of EPLQLKM supports translational development across rodent and large-animal models without peptide substitution. The receptor-mediated binding mechanism [1] provides enhanced BMSC selectivity compared to nanoparticles functionalized with promiscuous integrin-binding peptides.

Graphene-Based Biosensor and Nanoelectronic Interface Engineering

The edge-selective binding property of EPLQLKM to graphene sheets enables precise spatial functionalization of graphene-based devices, distinct from surface-binding peptides such as P1 . The identification of specific anchoring residues (E1, Q4, K6) in the solvated state provides rational design parameters for engineering peptide-graphene interfaces with controlled binding thermodynamics. This differential binding geometry is particularly valuable for modulating electronic transport properties in graphene field-effect transistors and biosensors.

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